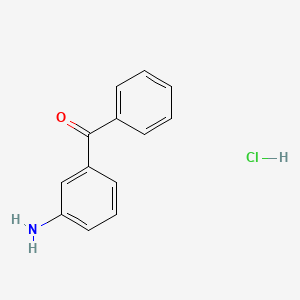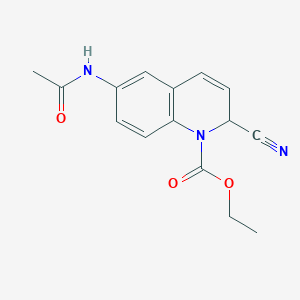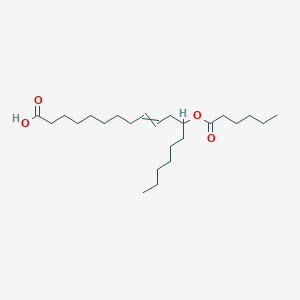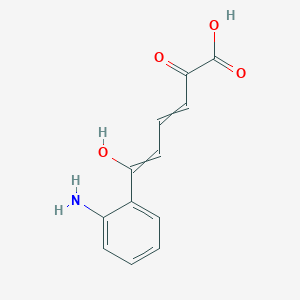
4-Amino-3-(piperidinomethyl)-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-(piperidinomethyl)-2H-1-benzopyran-2-one is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of an amino group at the fourth position, a piperidinomethyl group at the third position, and a benzopyran core structure. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(piperidinomethyl)-2H-1-benzopyran-2-one can be achieved through several synthetic routes. One common method involves the condensation of 4-hydroxycoumarin with piperidine and formaldehyde under basic conditions. The reaction proceeds through the formation of a Mannich base intermediate, which is subsequently cyclized to form the desired benzopyran derivative.
-
Condensation Reaction
Reactants: 4-hydroxycoumarin, piperidine, formaldehyde
Conditions: Basic conditions (e.g., sodium hydroxide)
Intermediate: Mannich base
-
Cyclization
Conditions: Heating under reflux
Product: this compound
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. The key steps include the preparation of the Mannich base intermediate, followed by cyclization and purification. The use of automated reactors and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-3-(piperidinomethyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the benzopyran core can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Acidic or basic medium
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous conditions
-
Substitution
Reagents: Alkyl halides, acyl chlorides
Conditions: Basic medium
Major Products
Oxidation Products: Nitro derivatives
Reduction Products: Alcohol derivatives
Substitution Products: Substituted benzopyran derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 4-Amino-3-(piperidinomethyl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, it can modulate the activity of various signaling pathways, including the MAPK and NF-κB pathways, leading to its anti-inflammatory and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-3-(morpholinomethyl)-2H-1-benzopyran-2-one
- 4-Amino-3-(pyrrolidinomethyl)-2H-1-benzopyran-2-one
- 4-Amino-3-(azetidinomethyl)-2H-1-benzopyran-2-one
Uniqueness
4-Amino-3-(piperidinomethyl)-2H-1-benzopyran-2-one is unique due to the presence of the piperidinomethyl group, which imparts distinct physicochemical properties and biological activities. Compared to its analogs, this compound exhibits enhanced stability and bioavailability, making it a promising candidate for further development in therapeutic applications.
Eigenschaften
Molekularformel |
C15H18N2O2 |
|---|---|
Molekulargewicht |
258.32 g/mol |
IUPAC-Name |
4-amino-3-(piperidin-1-ylmethyl)chromen-2-one |
InChI |
InChI=1S/C15H18N2O2/c16-14-11-6-2-3-7-13(11)19-15(18)12(14)10-17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-10,16H2 |
InChI-Schlüssel |
IWNUVOZPGFTFBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC2=C(C3=CC=CC=C3OC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, [1,4-phenylenebis(methylene)]bis[triethoxy-](/img/structure/B15164159.png)

![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenoxy)acetyl chloride](/img/structure/B15164168.png)

![3,6-Bis(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15164172.png)

![Dimethylbis(2-methyl-3H-cyclopenta[a]naphthalen-1-yl)silane](/img/structure/B15164188.png)

![3-[(3,4-Dihydroxyphenyl)methyl]-4-oxo-4,5,6,7-tetrahydro-1H-1,5-benzodiazonine-6-carboxylic acid](/img/structure/B15164206.png)
![Dibromo[tris(pentafluoroethyl)]-lambda~5~-stibane](/img/structure/B15164209.png)

![3-{[6-(Acetyloxy)naphthalen-2-yl]oxy}benzoic acid](/img/structure/B15164213.png)


